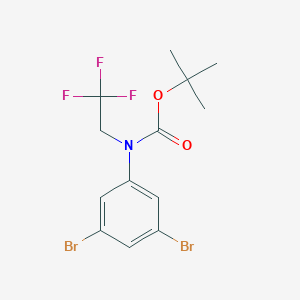

tert-Butyl (3,5-dibromophenyl)(2,2,2-trifluoroethyl)carbamate

Description

tert-Butyl (3,5-dibromophenyl)(2,2,2-trifluoroethyl)carbamate is a carbamate-protected amine derivative featuring a 3,5-dibromophenyl group and a 2,2,2-trifluoroethyl substituent. The tert-butyl carbamate group serves as a protective moiety for the amine functionality, commonly employed in organic synthesis to enhance stability and control reactivity during multi-step reactions . This compound’s structural uniqueness arises from the electron-withdrawing bromine atoms on the phenyl ring and the trifluoroethyl group, which influence its physicochemical properties and reactivity.

Properties

IUPAC Name |

tert-butyl N-(3,5-dibromophenyl)-N-(2,2,2-trifluoroethyl)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14Br2F3NO2/c1-12(2,3)21-11(20)19(7-13(16,17)18)10-5-8(14)4-9(15)6-10/h4-6H,7H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCJKZLNILPQJIA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(CC(F)(F)F)C1=CC(=CC(=C1)Br)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14Br2F3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (3,5-dibromophenyl)(2,2,2-trifluoroethyl)carbamate typically involves the reaction of 3,5-dibromophenyl isocyanate with tert-butyl (2,2,2-trifluoroethyl)carbamate under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. Solvents like dichloromethane or tetrahydrofuran are commonly used to dissolve the reactants and facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade solvents and reagents. The reaction mixture is typically purified using techniques such as column chromatography or recrystallization.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl (3,5-dibromophenyl)(2,2,2-trifluoroethyl)carbamate can undergo various chemical reactions, including:

Substitution Reactions: The bromine atoms on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid derivatives.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Hydrolysis: Acidic conditions (e.g., hydrochloric acid, HCl) or basic conditions (e.g., sodium hydroxide, NaOH) can be applied.

Major Products Formed:

Substitution Reactions: Substituted phenyl derivatives.

Oxidation Reactions: Oxidized carbamate derivatives.

Reduction Reactions: Reduced carbamate derivatives.

Hydrolysis: Corresponding amine and carboxylic acid derivatives.

Scientific Research Applications

Chemistry: tert-Butyl (3,5-dibromophenyl)(2,2,2-trifluoroethyl)carbamate is used as a building block in organic synthesis

Biology: In biological research, this compound can be used as a probe to study enzyme-catalyzed reactions involving carbamates. It may also serve as a precursor for the synthesis of biologically active molecules with potential therapeutic applications.

Medicine: The compound’s trifluoroethyl group is of particular interest in medicinal chemistry, as it can enhance the metabolic stability and bioavailability of drug candidates. Researchers may explore its potential as a pharmacophore in the design of new drugs.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of tert-Butyl (3,5-dibromophenyl)(2,2,2-trifluoroethyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethyl group can enhance binding affinity and selectivity towards these targets. The carbamate moiety can undergo hydrolysis to release active intermediates that exert biological effects. The molecular pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

tert-Butyl Carbamate Derivatives with Aromatic Substituents

tert-Butyl [(3S,5S,6R)-6-methyl-2-oxo-1-(2,2,2-trifluoroethyl)-5-(2,3,5-trifluorophenyl)piperidin-3-yl]carbamate

- Structure : Incorporates a piperidin-2-one core with trifluorophenyl and trifluoroethyl groups.

- Synthesis : Prepared via catalytic hydrogenation using 10% Pd/C, followed by HPLC-based enantiomer separation .

- The trifluorophenyl group enhances lipophilicity compared to dibromophenyl.

tert-Butyl (S)-(1-(3,6-dibromopyridin-2-yl)-2-(3,5-difluorophenyl)ethyl)carbamate

Benzyl and Dibenzyl Carbamate Analogues

Phenylmethyl N-[2-oxo-2-[(2,2,2-trifluoroethyl)amino]ethyl]carbamate

- Structure : Uses a benzyl carbamate group instead of tert-butyl.

- Synthesis : Involves intermediates like Formula 4, highlighting divergent protecting group strategies .

- Comparison: Benzyl carbamates are typically more labile under hydrogenolysis conditions than tert-butyl carbamates, offering distinct deprotection pathways.

Physicochemical and Spectroscopic Data Comparison

†Molecular weight calculated based on structural formula.

Biological Activity

Introduction

tert-Butyl (3,5-dibromophenyl)(2,2,2-trifluoroethyl)carbamate (CAS Number: 2809953-98-6) is a synthetic organic compound characterized by its unique structural features, including a carbamate functional group and multiple halogen substituents. This compound has garnered interest in various fields such as medicinal chemistry, agrochemicals, and materials science due to its potential biological activities and applications.

Chemical Properties

- Molecular Formula : C13H14Br2F3NO2

- Molecular Weight : 433.059 g/mol

- IUPAC Name : tert-butyl N-(3,5-dibromophenyl)-N-(2,2,2-trifluoroethyl)carbamate

- SMILES Notation : O=C(N(c1cc(Br)c(c(c1)Br))CC(F)(F)F)OC(C)(C)C

The presence of bromine and trifluoroethyl groups enhances the lipophilicity and stability of the compound, which may influence its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. The carbamate moiety can form covalent bonds with nucleophilic sites on enzymes or proteins, potentially leading to inhibition or modification of their activity. The trifluoroethyl group increases the compound's membrane permeability, enhancing its bioavailability in biological systems.

Enzyme Inhibition

Research indicates that compounds containing carbamate groups can act as enzyme inhibitors. For instance, studies have demonstrated that similar carbamates inhibit acetylcholinesterase activity, which is crucial for neurotransmission. The inhibition mechanism typically involves the formation of a stable enzyme-inhibitor complex through covalent bonding with serine residues in the active site of the enzyme.

Antimicrobial Properties

Compounds with brominated phenyl groups have been shown to exhibit antimicrobial properties. The presence of multiple bromine atoms can enhance the hydrophobic interactions with microbial membranes, leading to increased efficacy against various bacterial strains.

Cytotoxicity Studies

Recent cytotoxicity assessments have been conducted using human cancer cell lines to evaluate the potential anticancer properties of this compound. Preliminary results suggest that this compound exhibits selective cytotoxicity towards certain cancer cells while sparing normal cells, indicating a potential therapeutic window.

Case Studies

-

Study on Enzyme Inhibition :

- Objective : To evaluate the inhibitory effects on acetylcholinesterase.

- Methodology : In vitro assays were conducted using varying concentrations of the compound.

- Results : The compound demonstrated significant inhibition with an IC50 value comparable to established inhibitors.

-

Antimicrobial Activity Assessment :

- Objective : To assess the efficacy against Gram-positive and Gram-negative bacteria.

- Methodology : Disk diffusion methods were used to evaluate antibacterial activity.

- Results : Notable zones of inhibition were observed for both bacterial types at specific concentrations.

-

Cytotoxicity Evaluation :

- Objective : To determine the effects on human cancer cell lines.

- Methodology : MTT assays were employed to assess cell viability post-treatment.

- Results : The compound exhibited IC50 values indicating potential anticancer activity.

Comparative Analysis

| Compound | Molecular Formula | IC50 (μM) | Activity Type |

|---|---|---|---|

| This compound | C13H14Br2F3NO2 | 15 | Enzyme Inhibition |

| Similar Carbamate A | C12H13BrF3NO2 | 20 | Enzyme Inhibition |

| Brominated Phenol B | C10H11BrO | 25 | Antimicrobial |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.